Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate
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Overview
Description
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate is a synthetic azo dye with the molecular formula C17H12N2Na2O8S2 and a molecular weight of 482.395 g/mol . This compound is known for its vibrant color and is commonly used in various industrial applications, including textiles, food, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate typically involves the diazotization of 2-methoxyaniline followed by coupling with 4-hydroxy-2,7-naphthalenedisulfonic acid . The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo compound .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The hydroxyl and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions typically involve basic or acidic environments depending on the substituent being introduced.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, food, and cosmetics
Mechanism of Action
The mechanism of action of Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate involves its ability to form stable complexes with various substrates. The azo group (-N=N-) can undergo reversible redox reactions, making it useful in various analytical applications. The compound’s molecular targets include enzymes and proteins that interact with its functional groups, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-amino-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate
- Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
- Disodium 3-((2,4-bis(2-methylphenoxy)phenyl)azo)-4-hydroxy-5-((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
Uniqueness
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and stability under various conditions make it particularly valuable in industrial applications .
Properties
CAS No. |
5858-63-9 |
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Molecular Formula |
C17H12N2Na2O8S2 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
disodium;4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H14N2O8S2.2Na/c1-27-14-5-3-2-4-13(14)18-19-16-15(29(24,25)26)9-10-8-11(28(21,22)23)6-7-12(10)17(16)20;;/h2-9,20H,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
TVKSEYDZBDHCSH-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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